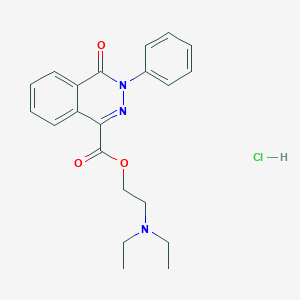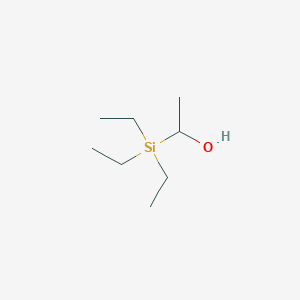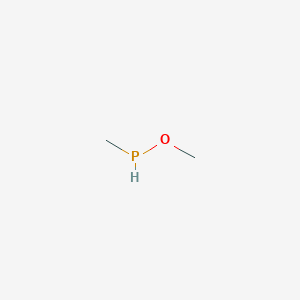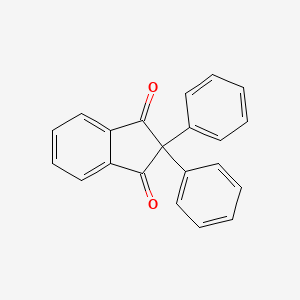![molecular formula C27H43NO2 B14701485 5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione CAS No. 14772-26-0](/img/structure/B14701485.png)
5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione is a complex organic compound with a unique structure This compound belongs to the class of caprolactams and is known for its intricate molecular arrangement, which includes multiple rings and a variety of functional groups
Méthodes De Préparation
The synthesis of 5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the Beckmann rearrangement of the oxime derivative of cholest-4-en-3-one . This reaction is carried out under acidic conditions, leading to the formation of the caprolactam ring. The process requires careful control of reaction conditions to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study complex organic reactions and mechanisms. In biology and medicine, it has potential applications as a precursor for the synthesis of biologically active molecules. Its unique structure makes it a valuable tool for studying the interactions between organic molecules and biological systems.
Mécanisme D'action
The mechanism of action of 5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione stands out due to its unique structure and chemical properties. Similar compounds include other caprolactams and organic heterotetracyclic compounds, such as 3-aza-A-homocholest-4a-en-4-one
Propriétés
Numéro CAS |
14772-26-0 |
|---|---|
Formule moléculaire |
C27H43NO2 |
Poids moléculaire |
413.6 g/mol |
Nom IUPAC |
10a,12a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,7,9,10,10b,11,12-dodecahydroindeno[5,4-g][2]benzazepine-5,8-dione |
InChI |
InChI=1S/C27H43NO2/c1-17(2)7-6-8-18(3)20-9-10-21-19-15-24(29)23-16-28-25(30)12-14-27(23,5)22(19)11-13-26(20,21)4/h16-22H,6-15H2,1-5H3,(H,28,30) |
Clé InChI |
RZPNNVFFMIMDDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CNC(=O)CCC34C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)


![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)


![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)






